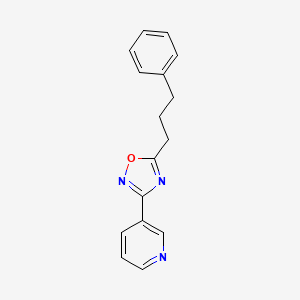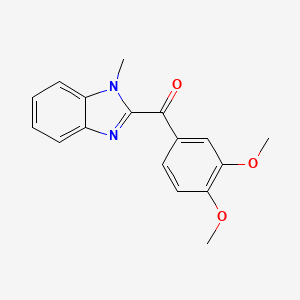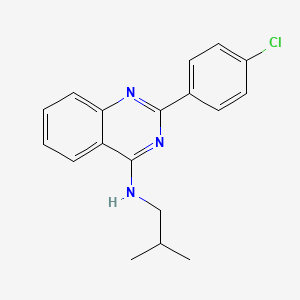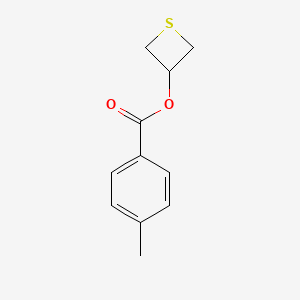
5-(3-Phenylpropyl)-3-pyridin-3-yl-1,2,4-oxadiazole
説明
5-(3-Phenylpropyl)-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a pyridine ring and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
科学的研究の応用
5-(3-Phenylpropyl)-3-pyridin-3-yl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylpropyl)-3-pyridin-3-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenylpropylamine with pyridine-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(3-Phenylpropyl)-3-pyridin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
作用機序
The mechanism of action of 5-(3-Phenylpropyl)-3-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
4-(3-Phenylpropyl)pyridine: Shares the phenylpropyl and pyridine moieties but lacks the oxadiazole ring.
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine: Similar structure but with different substitution patterns.
Uniqueness
5-(3-Phenylpropyl)-3-pyridin-3-yl-1,2,4-oxadiazole is unique due to the presence of both the pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
5-(3-phenylpropyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-6-13(7-3-1)8-4-10-15-18-16(19-20-15)14-9-5-11-17-12-14/h1-3,5-7,9,11-12H,4,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOFDDCEVRVTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NC(=NO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320531 | |
| Record name | 5-(3-phenylpropyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201127 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
430460-06-3 | |
| Record name | 5-(3-phenylpropyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[(2-methylphenyl)thio]acetyl}piperidine](/img/structure/B5574644.png)
![METHYL (4Z)-4-[(4-ETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5574662.png)
![6-ETHOXY-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B5574676.png)

![1-(2-{4-[(4-methoxyphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-5-methylpyrrolidin-2-one](/img/structure/B5574687.png)
![2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5574691.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5574695.png)
![6-({[1-(phenylsulfonyl)-4-piperidinyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5574704.png)
![{4-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5574710.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5574718.png)
![4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5574725.png)


![4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B5574762.png)
